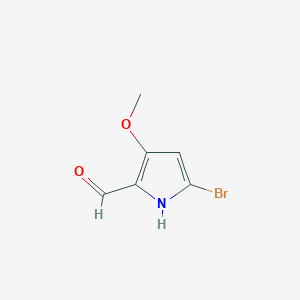![molecular formula C15H12FNO3S B6646575 N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide, also known as FSPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonylphenyl family and has been synthesized using different methods. FSPP has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide exerts its biological effects by binding to specific proteins and enzymes in the body. It has been found to bind to the NLRP3 inflammasome, CK2, and protein tyrosine phosphatase 1B, inhibiting their activity and leading to various physiological effects.
Biochemical and Physiological Effects
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, regulate insulin signaling, and inhibit cell proliferation. It has also been found to have anti-tumor effects and has been proposed as a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using different methods. It also has various biochemical and physiological effects, making it a promising compound for use in studying different biological processes. However, N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide. One potential direction is the development of N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide analogs with improved efficacy and safety profiles. Another direction is the investigation of N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide's potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide and its effects on different biological processes.
Synthesemethoden
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylboronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of 4-fluorobenzenesulfonyl chloride with acrylamide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylacetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide has been found to have various scientific research applications, including its use as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the activation of the immune system. N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide has been found to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c1-2-15(18)17-12-5-9-14(10-6-12)21(19,20)13-7-3-11(16)4-8-13/h2-10H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAUCKZBDIDWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)